4-Hexylcyclohexanone
Overview
Description
4-Hexylcyclohexanone is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive oily, floral aroma. This compound is a derivative of cyclohexanone, where a hexyl group is attached to the fourth carbon of the cyclohexane ring. It is primarily used in the fragrance industry due to its unique scent profile.
Mechanism of Action
Target of Action
4-Hexylcyclohexanone is a derivative of cyclohexanone, a six-carbon cyclic molecule with a ketone functional group . The primary target of cyclohexanone is Pentaerythritol tetranitrate reductase in Enterobacter cloacae . .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of cyclohexanone, it may share similar chemical properties and interactions with its targets. The hexyl group could potentially alter its interactions and resulting changes .
Biochemical Pathways
Cyclohexanone and its derivatives are involved in various biochemical reactions, but the specific pathways and downstream effects of this compound remain to be elucidated .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
They can act as electrophiles in nucleophilic addition reactions, which are common in many biochemical pathways .
Cellular Effects
The specific cellular effects of 4-Hexylcyclohexanone are currently unknown due to the lack of studies focusing on this compound. It is known that ketones can have various effects on cells. For example, some ketones are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. It is common for the effects of chemical compounds to vary with different dosages in animal models .
Metabolic Pathways
Ketones are often involved in metabolic pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
It is known that the transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters and binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexanone can be synthesized through the partial hydrogenation of 4-hexylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction typically occurs in an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of 4-hexylphenol. The process involves the use of high-pressure hydrogen gas and a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to 4-hexylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Hexylcyclohexanoic acid.
Reduction: 4-Hexylcyclohexanol.
Substitution: 4-Hexylcyclohexylamine.
Scientific Research Applications
4-Hexylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of cyclic ketones in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is widely used in the fragrance industry to impart unique scents to perfumes and other products.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar structure but without the hexyl group.
4-Methylcyclohexanone: Similar structure with a methyl group instead of a hexyl group.
4-Phenylcyclohexanone: Contains a phenyl group instead of a hexyl group.
Uniqueness: 4-Hexylcyclohexanone is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its simpler analogs. The hexyl group enhances its hydrophobicity and alters its reactivity, making it valuable in specific industrial applications, particularly in the fragrance industry.
Properties
IUPAC Name |
4-hexylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBCXOPRVOCINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281292 | |
Record name | 4-hexylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-57-6 | |
Record name | 5441-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hexylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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